molecular formula C7H5F3 B1302846 1-(Difluoromethyl)-3-fluorobenzene CAS No. 26029-52-7

1-(Difluoromethyl)-3-fluorobenzene

Cat. No.: B1302846
CAS No.: 26029-52-7
M. Wt: 146.11 g/mol
InChI Key: IKCXLEHVIIUYOA-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-fluorobenzene is a useful research compound. Its molecular formula is C7H5F3 and its molecular weight is 146.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Fluorination

Electrochemical fluorination is a significant area of application for 1-(Difluoromethyl)-3-fluorobenzene. Research by Momota et al. (1998) explored the electrochemical fluorinations of toluene, monofluoromethylbenzene, and difluoromethylbenzene, showing the production of various difluoromethylfluorobenzenes as primary products, including this compound (Momota, Mukai, Kato, & Morita, 1998).

Organometallic Chemistry

Pike et al. (2017) highlighted the increasing recognition of partially fluorinated benzenes, such as 1,2-difluorobenzene, in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents alters the electronic properties of these compounds, making them useful in various chemical reactions and as solvents in organometallic synthesis (Pike, Crimmin, & Chaplin, 2017).

Crystal Structure Analysis

Research on the crystal structures of fluorobenzenes, including difluorobenzene variants, has been conducted to understand weak intermolecular interactions. Thalladi et al. (1998) investigated C−H···F interactions in the crystal structures of fluorobenzenes, contributing to the understanding of molecular interactions in such compounds (Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998).

Biodegradation Studies

The biodegradation of difluorobenzenes, including this compound, has been studied by Moreira et al. (2009). They focused on the degradation of these compounds by a microbial strain, revealing their potential for environmental bioremediation (Moreira, Amorim, Carvalho, & Castro, 2009).

Mechanism of Action

The mechanism of action of difluoromethyl compounds can vary depending on the specific compound and its application. For example, difluoromethylornithine (DFMO) is a known inhibitor of ornithine decarboxylase, an enzyme involved in the biosynthesis of polyamines .

Future Directions

The field of difluoromethylation is still evolving, with ongoing research into new reagents, reactions, and applications . Future research directions may focus on developing more efficient and environmentally friendly methods for the synthesis of difluoromethyl compounds .

Properties

IUPAC Name

1-(difluoromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCXLEHVIIUYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375619
Record name 1-(Difluoromethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26029-52-7
Record name 1-(Difluoromethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-(difluoromethyl)-3-fluorobenzene produced through electrochemical fluorination?

A1: this compound (3c) is produced through the electrochemical fluorination of difluoromethylbenzene (1c) in a solution of Et4NF.mHF (where Et = C2H5 and m = 3.5 or 4.0) using a platinum anode. The reaction is carried out at a potential of 1.9-2.7 V vs Ag/Ag+ (0.01 mol dm-3). Importantly, the fluorination of 1c occurs exclusively on the benzene ring, leading to the formation of three isomers: 1-(difluoromethyl)-2-fluorobenzene (2c), this compound (3c), and 1-(difluoromethyl)-4-fluorobenzene (4c). These isomers are the primary products of this reaction. []

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